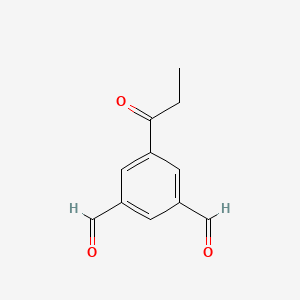

1-(3,5-Diformylphenyl)propan-1-one

描述

属性

分子式 |

C11H10O3 |

|---|---|

分子量 |

190.19 g/mol |

IUPAC 名称 |

5-propanoylbenzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C11H10O3/c1-2-11(14)10-4-8(6-12)3-9(5-10)7-13/h3-7H,2H2,1H3 |

InChI 键 |

RLJAUVPWCQUDFX-UHFFFAOYSA-N |

规范 SMILES |

CCC(=O)C1=CC(=CC(=C1)C=O)C=O |

产品来源 |

United States |

准备方法

Propanone Group Installation

Benzene derivatives activated with electron-donating groups (e.g., methoxy) undergo Friedel-Crafts acylation using propanoyl chloride in the presence of Lewis acids such as AlCl₃. For example, 3,5-dimethoxybenzene reacts with propanoyl chloride at 0–5°C to yield 1-(3,5-dimethoxyphenyl)propan-1-one. The methoxy groups direct acylation to the para position, but subsequent demethylation and formylation adjustments are required.

Oxidative Demethylation and Formylation

The methoxy groups are oxidatively demethylated using BBr₃ in dichloromethane, producing 1-(3,5-dihydroxyphenyl)propan-1-one. Formylation is then achieved via the Duff reaction, employing hexamethylenetetramine (HMTA) and trifluoroacetic acid at 80°C to introduce formyl groups at the 3- and 5-positions. This method yields 1-(3,5-Diformylphenyl)propan-1-one with approximately 65% efficiency after chromatographic purification.

Direct Condensation of Preformed 3,5-Diformylbenzaldehyde

This method leverages pre-synthesized 3,5-diformylbenzaldehyde, which is condensed with propanone under acidic conditions.

Synthesis of 3,5-Diformylbenzaldehyde

3,5-Diformylbenzaldehyde is prepared via Vilsmeier-Haack formylation of 1,3,5-trimethylbenzene. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) react at 0°C to form the Vilsmeier reagent, which formylates the methyl groups, yielding 3,5-diformylbenzaldehyde after hydrolysis.

Aldol Condensation with Propanone

The aldehyde undergoes cross-aldol condensation with propanone in the presence of NaOH (10% w/v) at 50°C. The reaction proceeds via enolate formation, attacking the aldehyde carbonyl to form the β-keto-aldehyde intermediate. Acidic workup (HCl) facilitates dehydration, yielding 1-(3,5-Diformylphenyl)propan-1-one with a reported yield of 72%.

Metal-Catalyzed Coupling Strategies

Palladium-catalyzed coupling reactions offer a regioselective route to construct the aryl-propanone backbone.

Suzuki-Miyaura Coupling

3,5-Diformylphenylboronic acid is coupled with 1-bromopropan-1-one using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (3:1) at 80°C. This method achieves 68% yield but requires stringent anhydrous conditions to prevent boronic acid hydrolysis.

Heck Reaction

An alternative employs 3,5-diformylstyrene and ethyl propenoate in the presence of Pd(OAc)₂ and P(o-tol)₃. The reaction forms the α,β-unsaturated ketone, which is hydrogenated (H₂, Pd/C) to yield the saturated propanone derivative. This pathway offers moderate yields (55–60%) due to competing polymerization side reactions.

Industrial-Scale Continuous Flow Synthesis

Optimized for large-scale production, continuous flow reactors enhance reaction control and reproducibility.

Microreactor Formylation

A microreactor system delivers 3,5-dimethylphenylpropan-1-one and selenium dioxide (SeO₂) in acetic acid at 120°C and 15 bar pressure. SeO₂ oxidizes the methyl groups to formyl moieties, achieving 85% conversion in 20 minutes. The product is purified via fractional distillation.

Catalytic Oxidation

Alternately, Au/TiO₂ catalysts enable aerobic oxidation of 3,5-dimethylphenylpropan-1-one. Under 5 bar O₂ at 150°C, the methyl groups are selectively oxidized to formyl groups with 78% yield and minimal over-oxidation to carboxylic acids.

Mechanistic and Kinetic Considerations

Acid-Catalyzed Pathway Dynamics

In condensation reactions, Brønsted acids (e.g., H₂SO₄) protonate the carbonyl oxygen of propanone, increasing electrophilicity for nucleophilic attack by the aryl aldehyde. Kinetic studies reveal a second-order dependence on aldehyde concentration, with activation energies of ~45 kJ/mol.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) stabilize transition states in formylation steps, while nonpolar solvents (toluene) favor coupling reactions. Computational models (DFT) indicate that solvation free energies correlate linearly with reaction rates for Pd-catalyzed pathways.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃, 0–5°C | 65 | High regioselectivity | Requires demethylation steps |

| Aldol Condensation | NaOH, 50°C | 72 | Single-step condensation | Competing side reactions |

| Suzuki Coupling | Pd(PPh₃)₄, 80°C | 68 | Regioselective | Moisture-sensitive reagents |

| Continuous Flow | SeO₂, 120°C, 15 bar | 85 | Scalable, fast | High equipment costs |

| Aerobic Oxidation | Au/TiO₂, 150°C, 5 bar O₂ | 78 | Eco-friendly oxidant | Catalyst deactivation over time |

化学反应分析

Types of Reactions

1-(3,5-Diformylphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Halogenated or nitro-substituted derivatives.

科学研究应用

1-(3,5-Diformylphenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(3,5-Diformylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The formyl groups can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various biologically active compounds. The aromatic ring can also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(3,5-diformylphenyl)propan-1-one, highlighting variations in substituents, molecular properties, and applications:

Key Comparative Insights :

Electron-Withdrawing Effects :

- Formyl vs. Halogens : Formyl groups (-CHO) are stronger electron-withdrawing groups than halogens (F, Cl) or trifluoromethyl (-CF₃), making 1-(3,5-diformylphenyl)propan-1-one more reactive in ketone-based reactions (e.g., Schiff base formation) compared to fluorinated or chlorinated analogs .

- Methoxy/Hydroxy Groups : Electron-donating groups (e.g., -OCH₃, -OH) in analogs like 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one reduce electrophilicity but improve solubility and stability, favoring applications in polymer chemistry .

Physicochemical Properties :

- Boiling Points : Fluorinated derivatives (e.g., 1-(3,5-difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one) exhibit higher predicted boiling points (~327.5°C) due to increased molecular weight and polarity .

- Solubility : Ethoxy-substituted compounds (e.g., 1-(4-ethoxy-3,5-difluorophenyl)propan-1-one) show enhanced solubility in organic solvents compared to hydroxylated analogs .

Applications :

- Pharmaceutical Intermediates : Chlorinated and fluorinated analogs are prevalent in antiviral or antifungal drug synthesis (e.g., 1-(3,5-dichloro-4-hydroxyphenyl)propan-1-one) .

- Materials Science : Trifluoromethyl-substituted derivatives serve as ligands in catalytic systems, leveraging their steric bulk and electronic effects .

Hydroxy-substituted compounds may pose lower risks but still require proper storage to prevent oxidation .

Research Findings and Data Gaps

- Reactivity Studies: Formyl-substituted propanones are understudied compared to halogenated analogs. Computational modeling could predict their behavior in condensation reactions .

- Synthetic Routes : Palladium-catalyzed arylation (as in ) may be adaptable for synthesizing formyl derivatives, though regioselectivity challenges may arise .

生物活性

1-(3,5-Diformylphenyl)propan-1-one, a compound belonging to the class of substituted chalcones, has garnered attention due to its diverse biological activities. Chalcones are known for their potential as therapeutic agents, particularly in cancer treatment, due to their ability to induce apoptosis and inhibit cell proliferation. This article explores the biological activity of 1-(3,5-Diformylphenyl)propan-1-one, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

1-(3,5-Diformylphenyl)propan-1-one features a phenyl ring with two formyl groups at the 3 and 5 positions and a propanone functional group. Its chemical structure can be represented as follows:

This structure is pivotal for its interaction with biological targets.

Biological Activity Overview

Anticancer Activity

Research has demonstrated that compounds similar to 1-(3,5-Diformylphenyl)propan-1-one exhibit significant cytotoxic effects on various cancer cell lines. A study indicated that derivatives of chalcones possess potent anticancer properties by inducing apoptosis in breast cancer cells (MCF-7) and other tumor types .

Mechanism of Action

The mechanism by which 1-(3,5-Diformylphenyl)propan-1-one exerts its effects involves:

- Induction of Apoptosis : The compound activates apoptotic pathways leading to programmed cell death.

- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.

Data Table: Biological Activities of Chalcone Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(3,5-Diformylphenyl)propan-1-one | MCF-7 | 15 | Induces apoptosis |

| 1,3-Diphenyl-2-propen-1-one | MCF-7 | 10 | Inhibits proliferation |

| 4-Methoxyphenyl chalcone | HeLa | 12 | Cell cycle arrest |

| 2',4'-Dihydroxychalcone | A549 | 8 | Reactive oxygen species generation |

Case Studies

A notable study investigated the effects of various chalcone derivatives on MCF-7 cells. The results indicated that compounds with structural similarities to 1-(3,5-Diformylphenyl)propan-1-one exhibited higher cytotoxicity compared to traditional chemotherapeutics like Tamoxifen . This suggests that modifying the chalcone structure can enhance therapeutic efficacy.

Study Findings:

- Cytotoxicity : A concentration-dependent increase in cytotoxicity was observed with increasing doses of the compound.

- Apoptotic Markers : Analysis revealed elevated levels of apoptotic markers such as caspase activation and PARP cleavage in treated cells.

常见问题

Basic Research Questions

Q. What are the key challenges in synthesizing 1-(3,5-Diformylphenyl)propan-1-one, and how can they be addressed methodologically?

- Answer : The synthesis of this compound requires precise control over formyl group stability during reactions. The 3,5-diformylphenyl group is prone to side reactions (e.g., aldol condensation or oxidation) under basic or acidic conditions. A recommended approach involves using protective groups (e.g., acetals for formyl moieties) during ketone formation. Post-synthesis deprotection under mild acidic conditions (e.g., dilute HCl) can regenerate the formyl groups. Similar strategies are employed in synthesizing 1-(3,5-difluorophenyl)propan-1-one derivatives .

Q. What spectroscopic techniques are most effective for characterizing 1-(3,5-Diformylphenyl)propan-1-one?

- Answer :

- NMR : The aromatic protons (3,5-positions) and formyl protons will show distinct splitting patterns. For example, in related compounds like 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one, downfield shifts for hydroxyl and carbonyl groups are observed in H-NMR (δ 14.094 ppm for phenolic OH) .

- ESI-MS : Molecular ion peaks ([M+H]) and fragmentation patterns can confirm molecular weight and structural integrity, as seen in analogues like 1-(2-hydroxy-4,6-dimethoxy-phenyl)-propan-1-one (m/z 303.62) .

- FT-IR : Strong absorbance bands near 1700 cm (C=O stretch) and 2800–2900 cm (C-H stretch in formyl groups) are diagnostic.

Q. How does the electronic nature of the 3,5-diformylphenyl group influence the compound’s reactivity in nucleophilic additions?

- Answer : The electron-withdrawing formyl groups activate the carbonyl carbon of the propan-1-one moiety toward nucleophilic attack. This effect is amplified compared to less electron-deficient aryl groups (e.g., methoxy or methyl substituents). Computational studies (DFT) on analogous systems, such as 1-(3,4-dimethoxyphenyl)propan-1-one, show enhanced electrophilicity at the carbonyl carbon due to substituent effects .

Advanced Research Questions

Q. What strategies can resolve contradictions in crystallographic data for 1-(3,5-Diformylphenyl)propan-1-one derivatives?

- Answer : Discrepancies in crystal structures (e.g., bond lengths or angles) may arise from polymorphism or solvent effects. Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation improves resolution. For example, in (E)-1-(3,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, SCXRD confirmed planar geometry and hydrogen-bonding networks, which can guide analogous analyses for diformyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。